N-(5-fluoro-2-methylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a quinazolinone moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
Molecular Formula |
C17H18FN3O2 |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H18FN3O2/c1-11-6-7-12(18)8-15(11)20-16(22)9-21-10-19-14-5-3-2-4-13(14)17(21)23/h6-8,10H,2-5,9H2,1H3,(H,20,22) |
InChI Key |
SHEXFLRDWFSRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination or nucleophilic substitution reactions.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide would likely involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and quinazolinone moiety may enhance its binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-2-methylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- N-(5-fluoro-2-methylphenyl)-2-(4-oxo-3,4,5,6-tetrahydroquinazolin-3-yl)acetamide
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is unique due to its specific combination of a fluorine atom and a hexahydroquinazolinone core. This structural feature may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
